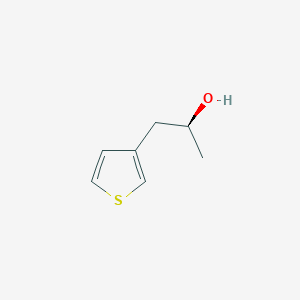

(2S)-1-thiophen-3-ylpropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-thiophen-3-ylpropan-2-ol, also known as 2-THP, is a chiral alcohol with a thiophene ring. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Dual 5-HT1A Receptor Antagonism and SSRI Activities

A series of compounds, including (2S)-1-thiophen-3-ylpropan-2-ol derivatives, were discovered to possess potent dual activities as 5-HT(1A) receptor antagonists and serotonin reuptake inhibitors. These compounds exhibited selective and high affinity at the 5-HT(1A) receptor and serotonin reuptake inhibition at nanomolar concentrations, suggesting their potential in the development of new antidepressants beyond SSRIs (Takeuchi et al., 2003).

Conducting Polymer for Electrochemical Sensors

The application of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) in electrochemical hybridization sensors highlights the compound's versatility. PTAE, a conducting polymer derived from thiophen-3-yl derivatives, was used to create sensitive electrochemical sensors capable of detecting oligonucleotides through changes in electrochemical activity, demonstrating its potential in biosensing technologies (Cha et al., 2003).

Organic Field-Effect Transistors and Nonvolatile Memory Elements

The synthesis of mixed phenylene-thiophene oligomers showcases the application of thiophene derivatives in electronics. These compounds were used to create high-performance organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements, indicating their potential in developing advanced electronic devices (Mushrush et al., 2003).

Corrosion Inhibition

The investigation of thiophene derivatives, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, in the corrosion inhibition of mild steel X52 in acidic solutions demonstrated their effectiveness as corrosion inhibitors. The study highlighted the compound's ability to form a protective layer on the metal surface, reducing corrosion rates in both HCl and H2SO4 environments (Daoud et al., 2014).

properties

IUPAC Name |

(2S)-1-thiophen-3-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNKFBAAGCSCIX-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Thiophen-3-YL)propan-2-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)

![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)

![3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2694839.png)

![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)

![tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B2694843.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)

![N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2694846.png)

![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2694847.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)